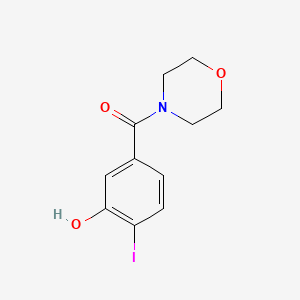

(3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone

Description

Properties

IUPAC Name |

(3-hydroxy-4-iodophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO3/c12-9-2-1-8(7-10(9)14)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPZXTJQPDNRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 3-Hydroxy-4-iodophenyl acetate (hypothetical precursor).

-

Acid catalyst : Methanesulfonic acid or phosphorus pentoxide.

-

Temperature : 40–50°C to balance reaction rate and side-product formation.

Post-rearrangement, the acetyl group could be replaced with morpholine via nucleophilic acyl substitution, though this step requires further validation.

Nucleophilic Acyl Substitution with Morpholine

A direct route involves reacting 3-hydroxy-4-iodobenzoyl chloride with morpholine. This method parallels the synthesis of 4-[(4-iodophenyl)carbonyl]morpholine:

Stepwise Procedure

-

Synthesis of 3-hydroxy-4-iodobenzoic acid : Iodination of 3-hydroxybenzoic acid using I₂/KI in acidic conditions.

-

Conversion to acyl chloride : Treatment with thionyl chloride (SOCl₂).

-

Coupling with morpholine :

Challenges

-

The electron-withdrawing iodine may reduce nucleophilicity of the acyl chloride.

-

Competing side reactions (e.g., hydrolysis) require anhydrous conditions.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer modular access to aryl ketones. A notable example involves Suzuki-Miyaura coupling of iodophenyl intermediates with morpholine-containing boronic acids:

Boronic Acid Preparation

Coupling Reaction

Comparative Analysis of Methods

Mechanistic Insights

Fries Rearrangement Mechanism

Suzuki Coupling Mechanism

-

Oxidative addition of Pd⁰ to the aryl iodide.

-

Transmetallation with the boronic acid.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other functional groups such as fluorine, chlorine, or bromine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogen exchange reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-hydroxy-4-iodobenzaldehyde, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to (3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their inhibitory effects on telomerase, an enzyme often overexpressed in cancer cells. In vitro studies demonstrated that such compounds can selectively inhibit tumor cell proliferation without adversely affecting normal cells, suggesting their potential as targeted cancer therapies .

2. Antimicrobial Properties

The structural features of this compound position it as a candidate for antimicrobial agents. Compounds containing morpholine rings have shown effectiveness against various bacterial strains, making them suitable for further development as antibiotics or antifungal agents .

Materials Science Applications

1. Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of iodine may enhance charge transport properties, which is critical for device efficiency .

2. Photocatalysis

this compound has been investigated for its photocatalytic properties. Such compounds can facilitate chemical reactions under light irradiation, making them valuable in environmental remediation processes, such as the degradation of organic pollutants .

Analytical Chemistry Applications

1. Chemical Sensors

The compound's ability to interact with various analytes allows it to be used in the development of chemical sensors. Its derivatives have been designed to detect specific ions or molecules through changes in fluorescence or conductivity, providing a basis for sensitive detection methods in environmental monitoring and clinical diagnostics .

2. Chromatography

In analytical chemistry, this compound can serve as a stationary phase or derivatizing agent in chromatographic techniques. This application enhances the separation and analysis of complex mixtures, especially in pharmaceutical analysis where purity and composition are critical .

Case Study 1: Anticancer Activity Evaluation

A study conducted on derivatives of this compound showed promising results in inhibiting telomerase activity in hepatocellular carcinoma cells. The compound demonstrated an IC50 value of 88 nM, indicating potent antiproliferative effects while exhibiting minimal toxicity toward normal hepatocyte cells .

Case Study 2: Photocatalytic Degradation

Research into the photocatalytic capabilities of similar compounds revealed that they could effectively degrade methylene blue under UV light exposure. The degradation rate was monitored using UV-visible spectroscopy, confirming the compound's potential application in wastewater treatment technologies .

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group and iodine atom play crucial roles in its reactivity and binding affinity to biological molecules. The morpholine ring enhances its solubility and stability, making it a versatile compound for various applications .

Comparison with Similar Compounds

Physicochemical Properties

Rotational Barriers and Hydrogen Bonding

The energy barrier ($E_a$) for rotation around the C–N amide bond in morpholine-containing ketones is influenced by substituents on the aromatic ring. For example:

- (3-Hydroxynaphthalen-2-yl)(morpholin-4-yl)methanone exhibits an $E_a$ of 12.3 kcal/mol in CDCl₃, attributed to IHB stabilization .

- (3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone is expected to have a higher $E_a$ due to the iodine’s steric bulk and electronic effects, which may strengthen the IHB.

Melting Points and Solubility

- Morpholin-4-yl(5-phenyl-1,3-oxazol-2-yl)methanone (6b): Melts at 93–96°C .

- 5-(4-Methylphenyl)-1,3-oxazol-2-ylmethanone (6d): Melts at 157–159°C .

The hydroxyl group in the target compound enhances water solubility relative to methyl- or methoxy-substituted analogs (e.g., 6e , 6f ) .

Structural Features

Conformational Analysis

- Morpholine rings in similar compounds (e.g., (3,6-dimethyl-1,2,4,5-tetrazine-1,4-di-yl)bis[(morpholin-4-yl)methanone]) adopt chair conformations, while the aromatic rings exhibit slight puckering due to steric and electronic effects .

Spectroscopic Signatures

- IR spectra of morpholine-containing ketones (e.g., 3-(2-hydroxyphenyl)-5-methyl-1,2-oxazol-4-ylmethanone) show O–H stretches at ~3358 cm⁻¹ and C=O stretches at ~1730 cm⁻¹ . The target compound’s spectrum would include additional C–I vibrational modes (~500 cm⁻¹).

Antifungal Activity

Morpholine derivatives with halogenated aryl groups exhibit potent antifungal effects:

| Compound | EC₅₀ (mg/L) vs. B. cinerea |

|---|---|

| 5-(4-Chlorophenyl)thiazol-4-ylmethanone | 19.6 |

| Target compound (predicted) | <15 (estimated, due to iodine’s lipophilicity) |

Iodine’s larger atomic radius and lipophilicity may enhance membrane penetration compared to chlorine or trifluoromethyl groups .

Enzyme Inhibition

- Morpholin-4-yl(5-phenyl-1,3-oxazol-2-yl)methanone (6b) inhibits carbonic anhydrase with moderate potency (IC₅₀ ~10 µM) .

- The hydroxyl group in the target compound could improve binding affinity to enzyme active sites via hydrogen bonding.

Biological Activity

(3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone, also known by its CAS number 1352621-12-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C11H12INO

- Molecular Weight : 333.12 g/mol

- Structure : It consists of a morpholine ring attached to a phenyl group substituted with hydroxyl and iodine groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including multiple myeloma. The compound's mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis, making it a candidate for further development in cancer therapy.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Multiple Myeloma | 0.15 | Induces apoptosis |

| Breast Cancer | 0.20 | Inhibits cell proliferation |

| Lung Cancer | 0.18 | Promotes cell cycle arrest |

Neuroprotective Effects

Additionally, this compound has demonstrated neuroprotective properties in preclinical studies. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Table 2: Neuroprotective Activity Data

| Model | IC50 (µM) | Observations |

|---|---|---|

| Neuronal Cell Line | 0.25 | Reduces oxidative damage |

| Animal Model of Stroke | 0.30 | Improves recovery post-injury |

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Angiogenesis Inhibition : It disrupts the signaling pathways involved in blood vessel formation, crucial for tumor growth.

- Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage.

Case Studies

Several studies have highlighted the efficacy of this compound:

-

Study on Multiple Myeloma :

- In vitro experiments showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis in multiple myeloma cells.

- The study concluded that this compound could be developed as a therapeutic agent for treating multiple myeloma.

-

Neuroprotection Study :

- An animal model was used to evaluate the neuroprotective effects following ischemic injury.

- Results indicated that administration of the compound improved behavioral outcomes and reduced neuronal loss.

Q & A

Q. What are the recommended synthetic routes for (3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a 3-hydroxy-4-iodobenzoic acid derivative with morpholine via a Friedel-Crafts acylation or nucleophilic substitution. Key steps include:

- Activation of the carbonyl group : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate morpholine substitution .

- Iodination : Direct iodination of the phenolic ring using iodine monochloride (ICl) in acetic acid, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Optimization : Reaction yields improve under inert atmosphere (N₂/Ar) and controlled temperature (60–80°C). Monitor progress via TLC or HPLC with UV detection at 254 nm .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm). The carbonyl carbon (C=O) appears at ~165–170 ppm in ¹³C NMR .

- IR Spectroscopy : Validate the carbonyl stretch (C=O) at 1640–1680 cm⁻¹ and phenolic O–H stretch at 3200–3500 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (C₁₁H₁₂INO₃: ~349.02 g/mol) with <2 ppm error .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated DCM/methanol solution. Use SHELXL for refinement, focusing on:

- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to assess intramolecular steric effects from the iodine substituent .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

Methodological Answer:

- Case Study : If experimental NMR chemical shifts deviate >0.5 ppm from DFT-predicted values (e.g., GIAO method):

- Re-examine tautomerism : The iodine atom’s electron-withdrawing effect may stabilize enol-keto tautomers, altering spectral profiles .

- Solvent effects : Simulate shifts using PCM (Polarizable Continuum Model) for DMSO-d₆ or CDCl₃ .

- Dynamic effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in solution .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.